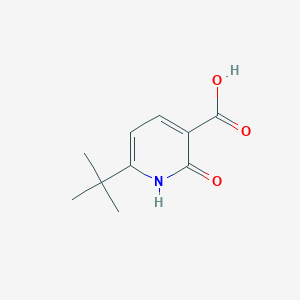

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Description

Introduction to 6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Historical Context and Discovery

The development and identification of this compound represents part of the broader exploration of substituted pyridone derivatives that gained momentum in the mid-to-late 20th century. While specific historical records of its initial synthesis are limited in the available literature, the compound emerged from systematic studies of pyridone chemistry and the investigation of tert-butyl substituted heterocycles. The compound was assigned the Chemical Abstracts Service registry number 86776-92-3, which serves as its unique identifier in chemical databases worldwide.

The discovery and characterization of this compound occurred within the context of expanding research into heterocyclic compounds with potential pharmaceutical and biochemical applications. Early synthetic approaches to related pyridone structures were documented in classical organic chemistry literature, with researchers developing methods for introducing various substituents onto the pyridone core. The specific combination of tert-butyl substitution at the 6-position and carboxylic acid functionality at the 3-position represents a unique structural arrangement that has attracted research attention due to its distinctive chemical properties. The compound has been catalogued in major chemical databases including PubChem, where it maintains the compound identifier 13543671.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name for this compound is 6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid, reflecting its structural features. Alternative naming conventions include 3-Pyridinecarboxylic acid, 6-(1,1-dimethylethyl)-1,2-dihydro-2-oxo-, which emphasizes the carboxylic acid position and the tert-butyl group structure.

The compound belongs to the broader class of pyridones, which are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms. More specifically, it is classified as a 2-pyridone derivative due to the presence of the lactam functionality at the 2-position. The European Community number for this compound is recorded as 108-582-9 in certain databases. Within chemical classification systems, it falls under the category of substituted dihydropyridinecarboxylic acids, a subgroup of nitrogen-containing heterocycles with significant pharmaceutical relevance.

The compound has accumulated various synonyms and alternative names throughout the scientific literature, including 6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 6-tert-butyl-2-hydroxypyridine-3-carboxylic acid, the latter reflecting potential tautomeric forms. Database identifiers include ChEMBL50469 in the ChEMBL database and various supplier catalog numbers such as MFCD08445700.

Physical and Chemical Properties

Molecular Formula and Weight

The molecular formula of this compound is C₁₀H₁₃NO₃, indicating a composition of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula reflects the presence of the pyridone ring system with its characteristic nitrogen and carbonyl oxygen, the tert-butyl substituent contributing four carbon atoms and nine hydrogen atoms, and the carboxylic acid group providing one carbon atom and two oxygen atoms.

The molecular weight of the compound is precisely 195.22 grams per mole, as consistently reported across multiple chemical databases and suppliers. This molecular weight places the compound in the range typical for small to medium-sized pharmaceutical intermediates and research chemicals. The relatively compact molecular structure, despite the presence of the bulky tert-butyl group, contributes to its handling characteristics and potential applications in various chemical processes.

The elemental composition can be expressed as a percentage by weight: carbon comprises approximately 61.53 percent, hydrogen 6.71 percent, nitrogen 7.18 percent, and oxygen 24.58 percent of the total molecular weight. This composition reflects the predominance of carbon and hydrogen atoms from the tert-butyl substituent and the significant contribution of oxygen atoms from both the lactam carbonyl and carboxylic acid functionalities.

Physical State and Appearance

Based on available data from chemical suppliers and databases, this compound is typically encountered as a solid at room temperature. The compound's physical appearance has not been extensively documented in the accessible literature, though it is generally supplied as a crystalline or powder form for research applications. Storage recommendations from suppliers indicate that the compound should be kept sealed in dry conditions at room temperature, suggesting stability under normal laboratory conditions.

The solid-state characteristics of the compound are influenced by its ability to form hydrogen bonds through both the lactam nitrogen-hydrogen and carboxylic acid functionalities. These intermolecular interactions likely contribute to its crystalline nature and affect properties such as melting point and solubility. The presence of the bulky tert-butyl group may influence crystal packing arrangements and overall solid-state structure, though detailed crystallographic studies have not been identified in the available literature.

Solubility Profile

Detailed solubility data for this compound is not comprehensively documented in the available search results. However, the structural features of the compound provide insights into its expected solubility behavior. The presence of the carboxylic acid group suggests potential solubility in polar solvents and aqueous solutions, particularly under basic conditions where the acid can be deprotonated to form the corresponding carboxylate salt.

The tert-butyl substituent introduces significant hydrophobic character to the molecule, which may limit aqueous solubility compared to unsubstituted pyridone carboxylic acids. The lactam functionality can participate in hydrogen bonding with protic solvents, potentially enhancing solubility in alcohols and other hydrogen bond accepting solvents. The overall solubility profile likely represents a balance between the hydrophilic carboxylic acid and lactam groups and the lipophilic tert-butyl substituent.

Melting Point Characteristics

Specific melting point data for this compound has not been identified in the available literature sources. The absence of readily available melting point information suggests that this property may not have been systematically characterized or that such data remains proprietary to chemical suppliers or research institutions. For related compounds in the pyridonecarboxylic acid family, melting points typically range from moderate to high temperatures due to the presence of hydrogen bonding capabilities and aromatic character.

The expected melting point would be influenced by several structural factors including the hydrogen bonding potential of both the lactam and carboxylic acid functionalities, the molecular packing efficiency in the crystal lattice, and the steric effects of the tert-butyl substituent. The carboxylic acid group typically elevates melting points due to dimer formation through hydrogen bonding, while the bulky tert-butyl group may disrupt efficient crystal packing, potentially lowering the melting point compared to unsubstituted analogs.

Structural Characteristics and Molecular Identity

Tautomeric Forms

The structural identity of this compound is significantly influenced by tautomeric equilibria characteristic of pyridone systems. Like other 2-pyridone derivatives, this compound can exist in two primary tautomeric forms: the lactam form (2-oxo-1,2-dihydropyridine) and the lactim form (2-hydroxypyridine). This lactam-lactim tautomerism represents a fundamental aspect of pyridone chemistry and has been extensively studied in related compounds.

Research on the parent 2-pyridone system has demonstrated that the lactam form generally predominates in most environments. X-ray crystallography studies of 2-pyridone have confirmed that the hydrogen atom is positioned closer to the nitrogen than to the oxygen in the solid state, establishing the lactam form as the preferred tautomer. The predominant solid state form is the 2-pyridone (lactam) structure, as confirmed by infrared spectroscopy showing the presence of carbon-oxygen stretching frequencies characteristic of the lactam carbonyl while hydroxyl stretching frequencies are absent.

The tautomeric preference is influenced by environmental factors, with non-polar solvents favoring the 2-hydroxypyridine (lactim) form while polar solvents such as alcohols and water favor the 2-pyridone (lactam) form. For this compound, the presence of the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid substituent may influence this equilibrium, though specific studies on this compound's tautomeric behavior have not been identified in the available literature.

Stereochemical Aspects

The stereochemical characteristics of this compound are relatively straightforward due to the planar nature of the pyridone ring system and the absence of chiral centers in the molecule. The compound exists as a single constitutional isomer with defined substitution patterns at the 3- and 6-positions of the pyridone ring. The tert-butyl group at the 6-position is conformationally locked due to the steric bulk of the three methyl groups, which adopt a tetrahedral arrangement around the quaternary carbon center.

The carboxylic acid functionality at the 3-position can undergo rotation around the carbon-carbon bond connecting it to the ring, though this rotation may be somewhat restricted due to potential intramolecular interactions or crystal packing forces in the solid state. The planar geometry of the pyridone ring system ensures that the nitrogen, carbon atoms of the ring, and the carbonyl oxygen lie approximately in the same plane, while the tert-butyl substituent projects out of this plane.

The overall molecular geometry is influenced by the electronic structure of the pyridone system, which exhibits partial aromatic character despite the presence of the saturated lactam functionality. The six-membered ring adopts a slightly distorted planar conformation, with bond angles and lengths that reflect the mixed aromatic and aliphatic character of the heterocyclic system.

Bond Angles and Lengths

Detailed bond length and angle data specifically for this compound has not been identified in the available literature. However, structural insights can be inferred from high-resolution crystallographic studies of related pyridone compounds. Research on the parent 2-pyridone system has provided precise geometric parameters that serve as a reference for understanding substituted derivatives.

In 2-pyridone crystal structure studies conducted at low temperature, bond lengths have been determined with standard uncertainties of 0.001 Angstroms and angles with uncertainties of 0.1 degrees. These studies reveal that pyridone systems exhibit alternating bond lengths characteristic of lactam structures, with the carbon-nitrogen and carbon-oxygen bonds showing lengths typical of partial double bond character due to resonance effects.

The pyridone ring system displays bond length alternation with longer and shorter bonds reflecting the valence structure of the lactam tautomer, whereas the hypothetical hydroxypyridine tautomer would show more nearly equal bond lengths reflecting aromatic character. For the carbonyl carbon-oxygen bond in pyridone systems, typical lengths are in the range of 1.23-1.25 Angstroms, characteristic of double bond character with some elongation due to resonance effects.

Properties

IUPAC Name |

6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6(9(13)14)8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBAJHDIJJBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Enamino-1,3-diketone and Cyanoacetamide Derivatives

One effective method involves the reaction of cyanoacetamide with enamino-1,3-diketones in the presence of a base such as potassium hydroxide (KOH), followed by acidification to yield the pyridine carboxylic acid derivative.

-

- React cyanoacetamide (or cyano(thio)acetamide) with enamino-1,3-diketone in ethanol.

- Stir the mixture for 24 hours at room temperature.

- Acidify the reaction mixture with concentrated hydrochloric acid to pH ~5.

- Maintain acidified mixture for 3 hours to precipitate the product.

- Filter and wash the precipitate with water and ethanol.

-

- Pyridine derivatives obtained in yields ranging from 68% to 74% under these conditions.

-

$$

\text{Cyanoacetamide} + \text{Enamino-1,3-diketone} \xrightarrow[\text{acidification}]{\text{KOH, EtOH}} \text{6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid}

$$

Alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic Acid Precursors

Another approach involves the alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with tert-butyl halides or related alkylating agents in the presence of potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

-

- Dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMF.

- Add potassium carbonate as a base.

- Add tert-butyl bromide or chloride as the alkylating agent.

- Stir the mixture at room temperature for 20-50 hours.

- Quench the reaction by pouring into ice-water.

- Filter, wash, and recrystallize the product from ethanol.

-

- Alkylated products typically obtained in 60-70% yield.

Hydrothermal Synthesis Method

A green and environmentally friendly hydrothermal method has been reported for related pyridine carboxylic acids, which may be adapted for the tert-butyl derivative.

-

- Place 2-chloro-5-trifluoromethylpyridine (or analogous substituted pyridine) and water in a sealed hydrothermal reactor.

- Heat at 100-180 °C for 24-72 hours.

- Cool naturally to room temperature.

- Collect white crystalline product by filtration.

-

- High purity crystals with fewer defects.

- High yield (>80%).

- Simple equipment and green solvent (water).

- Stable crystals suitable for long-term storage.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Enamino-1,3-diketone + Cyanoacetamide | Cyanoacetamide, KOH, EtOH | Room temp, 24 h + acidification | 68-74 | High | Mild conditions, good regioselectivity |

| Alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid | 2-oxo-1,2-dihydropyridine-3-carboxylic acid, tert-butyl halide, K2CO3, DMF | RT, 20-50 h | 60-70 | ~95 | Requires long reaction time |

| Hydrothermal synthesis | Substituted pyridine, water | 100-180 °C, 24-72 h | >80 | Very high | Green, simple, high crystal quality |

Research Findings and Analytical Data

-

- Characteristic signals for tert-butyl group at δ ~1.7 ppm (singlet, 9H).

- Pyridine ring protons appear between δ 6.7-8.5 ppm.

- Carboxylic acid proton observed as a broad singlet around δ 13-14 ppm.

-

- Molecular ion peak consistent with C10H13NO3 (m/z ~195).

-

- Consistently reported between 129-132 °C, indicating purity and reproducibility.

-

- Hydrothermal method yields crystals with fewer defects and better thermal stability.

Chemical Reactions Analysis

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides

Scientific Research Applications

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-carboxylic acid derivatives exhibit diverse properties depending on substituents at the 6-position. Below is a detailed comparison of 6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridine-3-carboxylic Acid Derivatives

Key Findings from Comparative Analysis

Steric and Electronic Effects: The tert-butyl group in the target compound introduces significant steric hindrance compared to methyl or isopropyl substituents. This bulkiness may reduce solubility in polar solvents but improve stability in nonpolar environments . Chlorinated derivatives (e.g., 1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid) exhibit stronger electron-withdrawing effects, enhancing acidity and metal-surface interactions in corrosion inhibition .

Corrosion Inhibition: DODHPCA (4,6-dimethyl derivative) demonstrates 93% inhibition efficiency for C-steel in acetic acid at 1×10⁻³ M, adhering to the Langmuir adsorption model. Its methyl groups likely facilitate dense molecular packing on metal surfaces .

Thermal and Physical Properties :

- The chlorobenzyl derivative () has a high melting point (187–188.5°C), attributed to strong intermolecular forces from the aromatic chlorine substituent. In contrast, the tert-butyl analog’s melting point is unreported but expected to be lower due to reduced crystallinity .

Biochemical Applications :

- While 6-methyl and 6-isopropyl derivatives are commonly used in biochemical assays (e.g., protein labeling), the tert-butyl variant’s bulk may limit its utility in aqueous systems but improve membrane permeability in cellular studies .

Biological Activity

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (C10H13NO3) is a heterocyclic compound with significant potential in medicinal chemistry and biochemistry. Its unique molecular structure, characterized by a tert-butyl group and a carboxylic acid functional group, facilitates various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

The compound has a molecular weight of 195.22 g/mol and exhibits buffering capabilities, maintaining pH levels crucial for various biological processes. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Melting Point | 129-132 °C |

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Buffering Agent

This compound functions effectively as a non-ionic organic buffering agent , maintaining pH levels in cell cultures between 6 and 8.5, which is essential for cellular functions and enzyme activity.

Antioxidant Properties

Preliminary studies suggest that the structural features of this compound may confer antioxidant properties . Antioxidants play a critical role in protecting cells from oxidative stress, which can lead to various diseases including cancer.

Case Studies

Several studies have investigated the biological effects of similar pyridine derivatives:

- Antifungal Activity : A study demonstrated that certain pyridine derivatives achieved over 90% inhibition of C. glabrata at concentrations as low as 16 µg/mL . This indicates the potential for this compound to exhibit similar antifungal properties.

- Cytotoxicity : In vitro assays on related compounds have shown moderate cytotoxicity against various tumor cell lines. For example, novel dihydropyridine carboxylic acids were tested against human cancer cell lines with promising results, indicating their potential as antineoplastic agents . Although specific data on the cytotoxicity of this compound is not yet available, its structural characteristics suggest it may also possess such activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : This method involves the reaction of appropriate carbonyl compounds with amines.

- Multicomponent Reactions : These reactions allow for the efficient production of this compound in laboratory settings by combining multiple reactants in one step.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-tert-butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using tert-butyl-substituted precursors under reflux conditions. For example, analogous dihydropyridine derivatives (e.g., 6-methyl or 6-isopropyl analogs) are synthesized using ethanol (EtOH) or EtOH/HCl mixtures under reflux, followed by recrystallization for purification . Optimization involves adjusting reaction time (e.g., 1–3 hours) and temperature (70–90°C) to improve yield. Monitoring by thin-layer chromatography (TLC) and purification via column chromatography or recrystallization (e.g., from EtOH) are critical steps .

Q. How can structural characterization of this compound be performed to confirm its purity and tautomeric form?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR spectroscopy : Identify carbonyl (C=O) stretches (1720–1630 cm⁻¹) and hydroxyl (OH) or NH groups (3100–3450 cm⁻¹) .

- NMR spectroscopy : Analyze proton environments (e.g., tert-butyl protons at δ ~1.3 ppm in -NMR) and carbon shifts for the dihydropyridine ring (-NMR δ 105–175 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 485 for a related derivative) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, and S content to ≥98% purity .

Q. What solvents and conditions are suitable for maintaining the stability of this compound during storage?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at −20°C to prevent oxidation of the dihydropyridine ring. Use anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for dissolution, as these minimize hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the 2-oxo-1,2-dihydro moiety .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s electronic properties and reactivity in further functionalization?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., electrophilic substitution at the 6-position). Computational studies (DFT or molecular electrostatic potential maps) can quantify electron-withdrawing/donating effects of substituents on the pyridine ring. Compare reactivity with analogs (e.g., 6-methyl or 6-isopropyl derivatives) to assess steric vs. electronic contributions .

Q. What strategies can be employed to design derivatives of this compound for studying structure-activity relationships (SAR) in pharmacological contexts?

- Methodological Answer :

- Core modifications : Replace the carboxylic acid with esters or amides to modulate bioavailability .

- Heterocyclic fusion : Attach benzoxazole or thienothiophene moieties (as in ) to enhance binding affinity.

- Substituent screening : Synthesize derivatives with halogens (e.g., Cl, Br) or electron-withdrawing groups at the 4-position and evaluate biological activity via in vitro assays .

Q. How can tautomeric equilibria between 1,2-dihydropyridine and pyridone forms affect the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Use pH-dependent NMR or UV-Vis spectroscopy to monitor tautomeric shifts. For example, the 1,2-dihydropyridine form dominates in acidic conditions, while the pyridone form is stabilized in basic media. Computational modeling (e.g., Gaussian software) can predict tautomer stability and protonation states under physiological conditions .

Q. What analytical methods are recommended for resolving contradictions in spectral data (e.g., unexpected NMR peaks) during derivative synthesis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- High-resolution mass spectrometry (HRMS) : Detect trace impurities or byproducts (e.g., oxidation at the 2-oxo group).

- X-ray crystallography : Confirm molecular packing and hydrogen-bonding networks in crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.